Fto-IN-6
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Overview
Description
FTO-IN-6 is a selective inhibitor of the fat mass and obesity-associated protein (FTO). This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research. FTO is an RNA demethylase that plays a crucial role in the regulation of gene expression by removing methyl groups from N6-methyladenosine (m6A) in messenger RNA (mRNA). The inhibition of FTO by this compound can modulate various biological processes, making it a valuable tool for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FTO-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of continuous flow chemistry for efficient production.
- Application of advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: FTO-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: Substitution reactions are used to introduce different substituents into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
FTO-IN-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of FTO in cancer progression and metastasis. .
Epitranscriptomics: this compound is a valuable tool for studying RNA modifications, particularly m6A demethylation, and its impact on gene expression and cellular processes.
Metabolic Disorders: this compound is used to investigate the role of FTO in metabolic processes and its potential as a therapeutic target for obesity and related disorders.
Mechanism of Action
FTO-IN-6 exerts its effects by selectively inhibiting the demethylase activity of FTO. The inhibition of FTO leads to the accumulation of m6A in mRNA, which affects various aspects of mRNA metabolism, including splicing, stability, and translation. The molecular targets of this compound include the catalytic domain of FTO, where it binds and prevents the demethylation process. This inhibition can modulate gene expression and cellular functions, making this compound a powerful tool for studying the biological roles of m6A demethylation .
Comparison with Similar Compounds
Rhein: A known inhibitor of FTO that also inhibits the m6A demethylation activity of ALKBH5.
Pentoxifylline: Exhibits L-ascorbic acid concentration-dependent inhibitory activity against FTO.
Small-Molecule Inhibitors: Various small-molecule inhibitors have been developed to target FTO, each with unique binding modes and inhibitory mechanisms.
Uniqueness of FTO-IN-6: this compound stands out due to its high selectivity for FTO over other demethylases, such as ALKBH5. This selectivity is crucial for studying the specific roles of FTO in biological processes without off-target effects. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H12N4O6 |
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Molecular Weight |
332.27 g/mol |
IUPAC Name |
2-[[3-hydroxy-6-(4-nitroanilino)pyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H12N4O6/c19-10-5-6-11(17-13(10)14(22)15-7-12(20)21)16-8-1-3-9(4-2-8)18(23)24/h1-6,19H,7H2,(H,15,22)(H,16,17)(H,20,21) |
InChI Key |
ITMKUXMZMOBJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(C=C2)O)C(=O)NCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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